molecular formula C21H19NO2 B13364721 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone

1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B13364721
M. Wt: 317.4 g/mol
InChI Key: USKWUTPVAPQPME-UHFFFAOYSA-N
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Description

1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes acetyl and methyl groups attached to a diphenyl-substituted pyrrole ring. The compound’s distinct structure makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The introduction of acetyl and methyl groups can be achieved through electrophilic substitution reactions. For instance, acetylation can be performed using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Phenylation: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone include other substituted pyrroles and indoles. For example:

    1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with distinct properties.

    Indole derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-acetyl-1-methyl-2,5-diphenylpyrrol-3-yl)ethanone

InChI

InChI=1S/C21H19NO2/c1-14(23)18-19(15(2)24)21(17-12-8-5-9-13-17)22(3)20(18)16-10-6-4-7-11-16/h4-13H,1-3H3

InChI Key

USKWUTPVAPQPME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C(=C1C(=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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